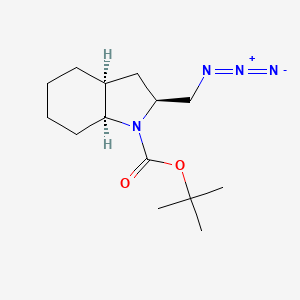

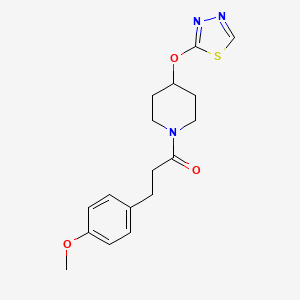

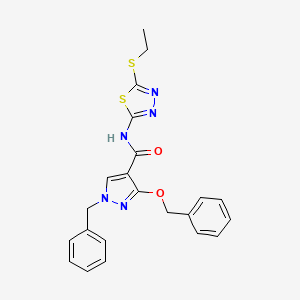

1,3,9-Trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,9-Trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione, also known as MRS2578, is a potent and selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP) and plays an important role in inflammation, immune response, and neurological disorders. MRS2578 has been extensively studied for its potential therapeutic applications in these areas.

Scientific Research Applications

Synthesis and Chemical Properties

Functionalized Cyclopentenediones Synthesis : Research on differently functionalized cyclopentenediones indicates that reactions involving nucleophilic secondary and primary amines under mild conditions can yield substitution products with significant yields. This study highlights the versatility of cyclopentenediones in chemical synthesis, which can be related to the structural aspects of "1,3,9-Trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione" in terms of nucleophilic substitution reactions (Egorov et al., 2019).

Development of Dithiazolidine-3,5-diones : The synthesis of dithiazolidine-3,5-dione heterocycles showcases the compound's potential application as an amino protecting group in peptide synthesis. This underscores its utility in constructing complex organic molecules, potentially including derivatives of the mentioned compound (Barany et al., 2005).

Potential Biochemical and Medicinal Applications

Purine Studies for Amplifying Phleomycin : Investigations into purine derivatives, including the synthesis of 2-substituted purines, reveal their role in enhancing the efficacy of phleomycin against bacterial cultures. This suggests the compound's relevance in studying purine modifications for antibiotic potency enhancement (Bhushan et al., 1975).

Nα-Urethane-Protected β- and γ-Amino Acids Synthesis : The compound's potential utility is further highlighted in the synthesis of Nα-urethane-protected amino acids, indicating its relevance in the development of protected amino acids for peptide synthesis (Cal et al., 2012).

properties

IUPAC Name |

1,3,9-trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S/c1-17-12-11(13(22)19(3)15(23)18(12)2)16-14(17)24-9-10(21)20-7-5-4-6-8-20/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYMEMQAMCYUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,9-Trimethyl-8-(2-oxo-2-piperidin-1-ylethyl)sulfanylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2779079.png)

![2-Methyl-6-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2779083.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2779087.png)

![(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2779089.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2779095.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2779096.png)